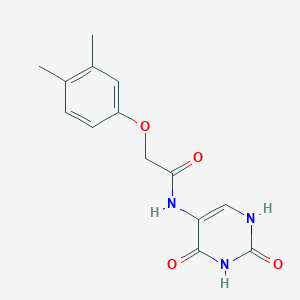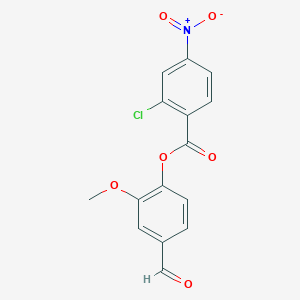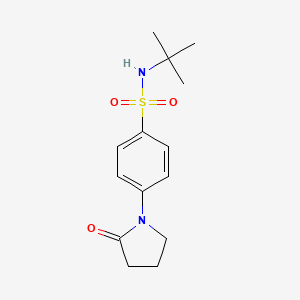![molecular formula C13H14N4O2S2 B5808642 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been extensively studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. By inhibiting this enzyme, the compound can affect the pH balance in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide are diverse and depend on the specific application. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is its high purity and yield, making it suitable for large-scale production. However, its mechanism of action can be complex and may require further investigation. Additionally, its potential side effects and toxicity need to be thoroughly evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide. One potential application is in the development of novel anti-inflammatory drugs with fewer side effects. Additionally, its potential use in the treatment of glaucoma and other ocular diseases needs to be further investigated. Further studies are also needed to evaluate its potential use as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to various physiological effects. Its advantages and limitations for lab experiments need to be thoroughly evaluated before its use in clinical settings. There are several future directions for the study of this compound, including its potential use in the development of novel anti-inflammatory drugs and the treatment of glaucoma and other ocular diseases.
Métodos De Síntesis
The synthesis of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction between 3-methyl-2-pyridinylamine and benzenesulfonyl chloride in the presence of carbon disulfide. The resulting product is then treated with ammonia to obtain the final compound. This method has been optimized for high yields and purity, making it suitable for large-scale production.
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-9-3-2-8-15-12(9)17-13(20)16-10-4-6-11(7-5-10)21(14,18)19/h2-8H,1H3,(H2,14,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUTJUVLBUHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methylpyridin-2-yl)carbamothioyl]amino}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)



![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)

![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)
